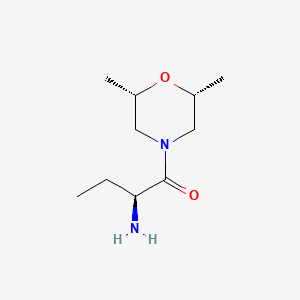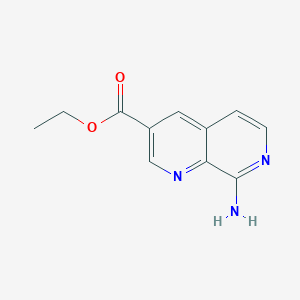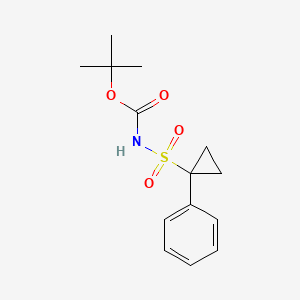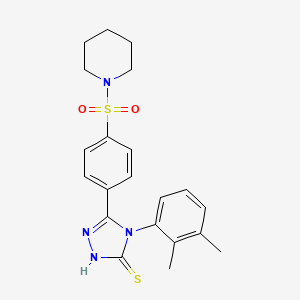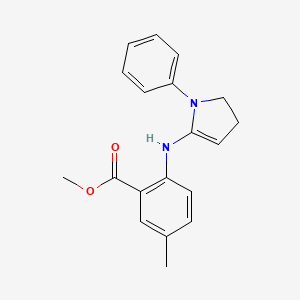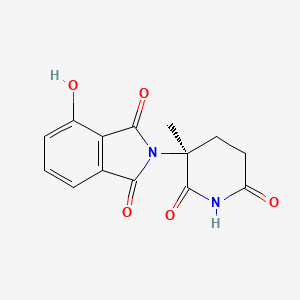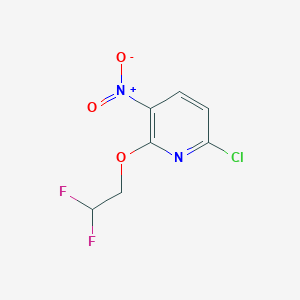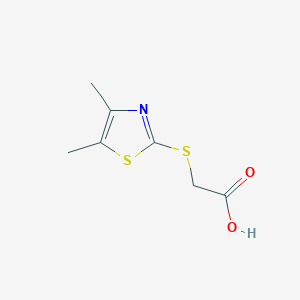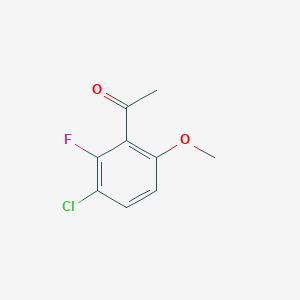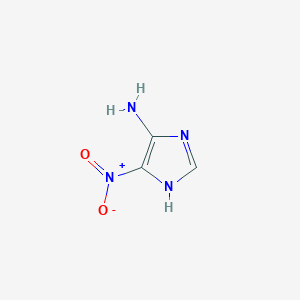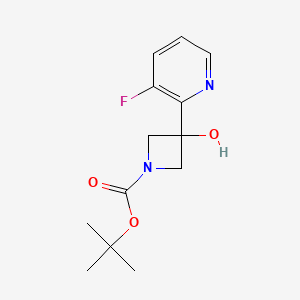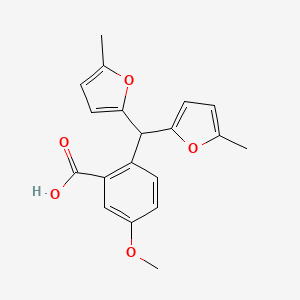
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with methoxy and bis(5-methylfuran-2-yl)methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid can be achieved through a series of chemical reactions involving the starting materials 5-methylfurfural and 5-methylfurfuryl alcohol. One common method involves the catalytic dimerization of 5-methylfurfuryl alcohol to form bis(5-methylfuran-2-yl)methane, which is then further reacted with 5-methoxybenzoic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of solid acidic nanocatalysts to facilitate the dimerization process. The reaction is typically carried out under mild conditions, such as a temperature of 70°C, and the catalyst can be reused for multiple cycles without significant loss of activity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include diketones from oxidation, dihydrofuran derivatives from reduction, and various substituted benzoic acids from substitution reactions.
Applications De Recherche Scientifique
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan rings and methoxy group play crucial roles in its reactivity and interaction with biological molecules. Detailed mechanistic studies have shown that it can undergo free radical decarboxylation, leading to the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(5-methylfuran-2-yl)methane: A precursor in the synthesis of the target compound.
5-Methylfurfural: Another related compound used in the synthesis process.
5-Methylfurfuryl alcohol: A starting material for the synthesis of bis(5-methylfuran-2-yl)methane.
Uniqueness
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid is unique due to its combination of a benzoic acid core with furan rings and a methoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H18O5 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2-[bis(5-methylfuran-2-yl)methyl]-5-methoxybenzoic acid |
InChI |
InChI=1S/C19H18O5/c1-11-4-8-16(23-11)18(17-9-5-12(2)24-17)14-7-6-13(22-3)10-15(14)19(20)21/h4-10,18H,1-3H3,(H,20,21) |
Clé InChI |
FZSASBAJIISFJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)C(=O)O)C3=CC=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


